(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate
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Overview
Description
(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate is a synthetic organic compound that features a unique structure combining a chlorophenyl group, an oxazole ring, and an aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3-amino-5-(4-chlorophenyl)-1,2-oxazole under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the activity of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another compound with a substituted phenyl group, used in various chemical and biological studies.
4-Chlorobenzaldehyde: A precursor in the synthesis of (E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate, also used in other synthetic applications.
Uniqueness
This compound is unique due to its combination of a chlorophenyl group, an oxazole ring, and an aminobenzoate moiety. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H12ClN2O3- |
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Molecular Weight |
339.7 g/mol |
IUPAC Name |
2-[1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino]benzoate |
InChI |
InChI=1S/C18H13ClN2O3/c1-11(20-15-5-3-2-4-14(15)18(22)23)17-10-16(21-24-17)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,22,23)/p-1 |
InChI Key |
ZPUNITAEJORSSI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(=O)[O-])C2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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